molecular formula C14H20BrN5O B10941907 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B10941907
M. Wt: 354.25 g/mol
InChI Key: DPOVHSFHTXQFGI-UHFFFAOYSA-N
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Description

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the brominated pyrazole with the appropriate amide precursor under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C14H20BrN5O

Molecular Weight

354.25 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C14H20BrN5O/c1-4-19-8-12(10(2)17-19)7-16-14(21)5-6-20-9-13(15)11(3)18-20/h8-9H,4-7H2,1-3H3,(H,16,21)

InChI Key

DPOVHSFHTXQFGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)CCN2C=C(C(=N2)C)Br

Origin of Product

United States

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